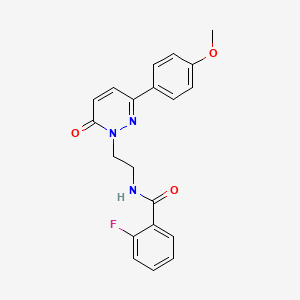

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “this compound” is C14H12FNO2 . The molecular weight is 245.2490 .Applications De Recherche Scientifique

1. Imaging Probe in Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been utilized in Alzheimer's disease research. Its application involves positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research demonstrated significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Development of Fluorine-18-Labeled 5-HT1A Antagonists

In the development of fluorine-18-labeled 5-HT1A antagonists, fluorinated derivatives of WAY 100635 were synthesized, radiolabeled, and evaluated for their biological properties. These compounds, including [18F]FCWAY and [18F]FBWAY, were compared with [carbonyl-11C]4a in rats to assess their potential for imaging serotonin levels and 5-HT1A receptor distribution through PET imaging. Such studies aid in understanding the pharmacokinetic properties and specific binding ratios important for assessing dynamic changes in serotonin levels (Lang et al., 1999).

3. Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Research into the synthesis of these compounds, such as the versatile 2-fluoroacrylic building blocks for the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlights the importance of fluorinated derivatives in medicinal chemistry. Such synthetic approaches provide a pathway for developing new therapeutics and agrochemicals with enhanced properties due to the inclusion of fluorine atoms (Shi et al., 1996).

4. Imaging of Cerebral β-amyloid Plaques in Alzheimer's Disease

Radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET. Compounds like [(18)F]24 and [(18)F]32 displayed high affinity for Aβ(1-42) aggregates, suggesting their utility in detecting Aβ plaques in the living human brain, thus contributing to Alzheimer's disease diagnostics and research (Cui et al., 2012).

5. Synthesis and Biological Studies of Fluorinated Benzamide Analogues

The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors illustrate the compound's potential in oncology. These studies, involving biodistribution studies in mice, highlight the application of fluorinated compounds in developing imaging agents for cancer diagnosis, showcasing the significant tumor uptake and promising results for sigma2 receptor imaging (Tu et al., 2007).

Propriétés

IUPAC Name |

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGBGXZMOFUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607953.png)

![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)